Structural Isomer Specificity: N1-Substitution vs. C4-Substitution Confers Distinct Acid-Base Character
1-Imidazolelactic acid (CAS 876-19-7) is the N1-substituted isomer of imidazolelactic acid, wherein the lactic acid moiety is attached to the N1 nitrogen of the imidazole ring. Its comparator, imidazole-4-lactic acid (CAS 14403-45-3), is the C4-substituted isomer that functions as a primary histidine metabolite. The substitution position fundamentally determines the acid-base character of the imidazole ring: in 1-imidazolelactic acid, N3 is basic while N1 is substituted (non-basic); in imidazole-4-lactic acid, N3 is basic while the N1-H is acidic with a pKa of approximately 14 . This distinction is not merely nomenclatural—it dictates protonation state at physiological pH, metal coordination potential, and hydrogen-bonding capacity. Notably, the deoxyribozyme HD2 assay demonstrates that L-β-imidazolelactic acid exhibits a fold discrimination value of 1,235 compared to L-histidine, whereas imidazole-4-acetic acid shows a value exceeding 10,000 [1].
| Evidence Dimension | Imidazole ring substitution position and resulting acid-base character |
|---|---|
| Target Compound Data | N1-substituted; N3 basic, N1 substituted (non-basic) |
| Comparator Or Baseline | Imidazole-4-lactic acid (CAS 14403-45-3): C4-substituted; N3 basic, N1-H acidic (pKa ≈14) |
| Quantified Difference | Substitution site differs fundamentally (N1 nitrogen vs. C4 carbon); N1-H acidic in comparator vs. N1 substituted in target |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the incorrect isomer—whether through ambiguous database nomenclature or supplier misidentification—will introduce a compound with entirely different protonation behavior at physiological pH, potentially invalidating metal-binding assays, coordination chemistry studies, and any experiment dependent on the basicity of the imidazole nitrogen.
- [1] Roth A, Breaker RR. An amino acid as a cofactor for a catalytic polynucleotide. Proc Natl Acad Sci U S A. 1998;95(11):6027-6031. doi:10.1073/pnas.95.11.6027. Table 1. View Source
